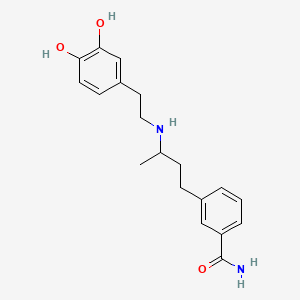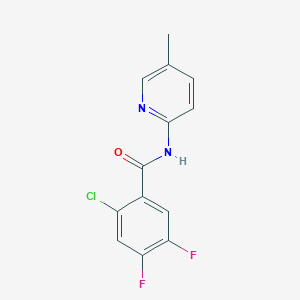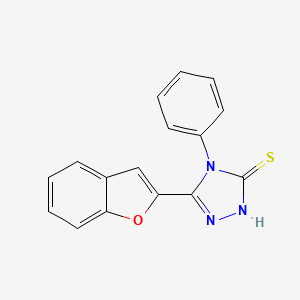
diphospho hexaacyl lipid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diphospho hexaacyl lipid A is a member of lipid As.
Scientific Research Applications
1. Matrix for MALDI MS Imaging
Diphospho hexaacyl lipid A has been utilized in matrix-assisted laser desorption/ionization (MALDI) for mass spectrometry imaging (MSI) of brain tissues. It shows minimal background signals for small molecule analysis and facilitates the detection of various lipids (Ibrahim et al., 2017).
2. Activation of Protein Kinase C
Hexaacyl diphosphoryl lipid A has been identified as an activator of protein kinase C from rabbit brain. It substitutes for phosphatidylserine and does not compete for binding to the phorbol dibutyrate receptor site, indicating a unique activation mechanism (Ellis et al., 1987).
3. Study of Membrane Channel Activity
Diphytanolphosphatidylcholine (DPhPC), a lipid related to diphospho hexaacyl lipid A, is commonly used in studying membrane channel activity. Molecular dynamics simulations of hydrated DPhPC bilayers provide insights into its behavior under varying conditions (Husslein et al., 1998).
4. Investigating Biological Activities and Membrane Interaction
The intrinsic conformation of lipid A, including diphospho hexaacyl lipid A, correlates directly to its biological activities. Studies show how these activities are related to its conical molecular shape and the tilt angle of its backbone (Seydel et al., 2000).
5. Structural Analysis of Lipid A
Research on lipid A from various sources, including its diphosphoryl form, has provided detailed insights into its structural characteristics. This includes its interaction with proteins and role in bacterial virulence factors (Takayama et al., 1986).
6. Endosomal Escape in Gene Therapy
Diphospho hexaacyl lipid A-related studies have contributed to understanding the mechanisms of endosomal escape crucial for gene delivery and transfection efficacy in gene therapy applications (Zuhorn et al., 2005).
properties
Product Name |
diphospho hexaacyl lipid A |
|---|---|
Molecular Formula |
C94H178N2O25P2 |
Molecular Weight |
1798.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4R,5S,6R)-3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-hydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate |
InChI |
InChI=1S/C94H178N2O25P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)115-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)119-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)114-83(102)67-61-55-49-43-36-30-24-18-12-6)93(116-79(73-97)90(92)120-122(107,108)109)113-74-80-89(106)91(118-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(94(117-80)121-123(110,111)112)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2/h75-80,87-94,97-99,106H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,107,108,109)(H2,110,111,112)/t75?,76?,77?,78?,79-,80-,87-,88-,89-,90-,91-,92-,93-,94-/m1/s1 |
InChI Key |
GZQKNULLWNGMCW-NZGSIBBDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211682.png)
![9-Amino-12-[carboxy(hydroxy)methyl]-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1211683.png)


![1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone](/img/structure/B1211688.png)
![N-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide](/img/structure/B1211690.png)
![2-[[2-[(2-Methoxy-2-oxoethyl)thio]-4-oxo-3-quinazolinyl]oxy]acetic acid methyl ester](/img/structure/B1211692.png)
![1-Phenyl-3-[2-(phenylcarbamoylamino)phenyl]urea](/img/structure/B1211694.png)

![5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole](/img/structure/B1211698.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1211699.png)
![2h-Dibenzo[b,f]azepin-2-one](/img/structure/B1211701.png)